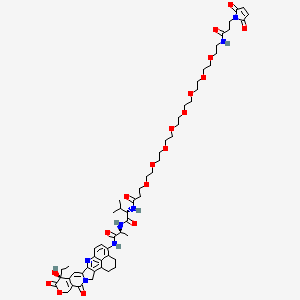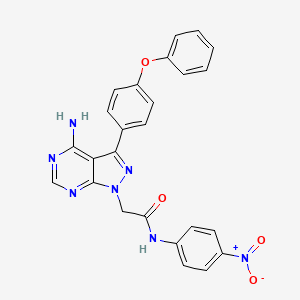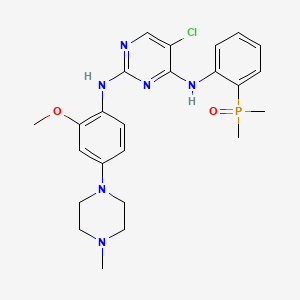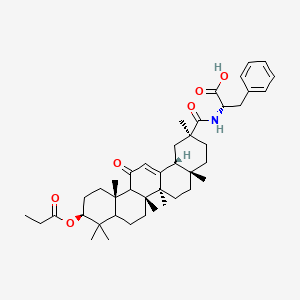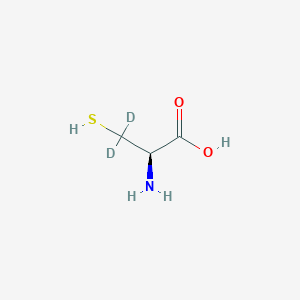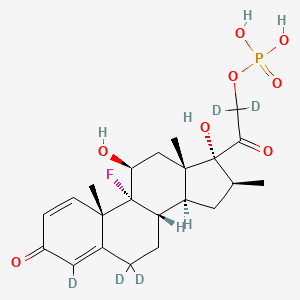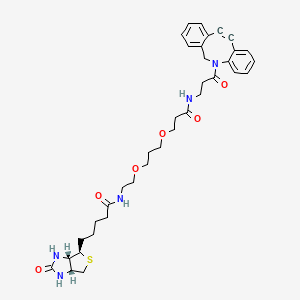
DBCO-NHCO-PEG2-Biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-NHCO-PEG2-Biotin is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its use in bioorthogonal chemistry, particularly in copper-free click chemistry reactions. The biotin group in the compound serves as an affinity label towards proteins such as avidin and streptavidin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DBCO-NHCO-PEG2-Biotin is synthesized through a series of chemical reactions involving the conjugation of azadibenzocyclooctyne (DBCO) with a PEG2 linker and biotin. The DBCO group reacts preferentially with azides through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, forming a stable triazole linkage .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated platforms and high-purity reagents. The process includes rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
DBCO-NHCO-PEG2-Biotin primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly specific and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-functionalized molecules. The reaction conditions are typically mild, often carried out in aqueous buffers or organic solvents, depending on the substrate .
Major Products Formed
The major products formed from the reactions involving this compound are triazole-linked conjugates. These products are stable and can be used in various biochemical applications .
Aplicaciones Científicas De Investigación
DBCO-NHCO-PEG2-Biotin has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools
Industry: Applied in the production of biotinylated reagents and affinity purification systems
Mecanismo De Acción
The mechanism of action of DBCO-NHCO-PEG2-Biotin involves the formation of a stable triazole linkage through SPAAC reactions. The DBCO group reacts with azide-functionalized molecules, forming a covalent bond that is both stable and bioorthogonal. This allows for the specific labeling and tracking of biomolecules without interfering with their natural functions .
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG4-Biotin: Another biotin-PEG derivative used in copper-free click chemistry.
DBCO-PEG12-Biotin: Contains a longer PEG spacer arm for increased solubility and reach.
Uniqueness
DBCO-NHCO-PEG2-Biotin is unique due to its specific PEG2 linker length, which provides a balance between solubility and reach. This makes it particularly suitable for applications requiring precise biotinylation and minimal steric hindrance.
Propiedades
Fórmula molecular |
C36H45N5O6S |
|---|---|
Peso molecular |
675.8 g/mol |
Nombre IUPAC |
5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]propoxy]ethyl]pentanamide |
InChI |
InChI=1S/C36H45N5O6S/c42-32(13-6-5-12-31-35-29(25-48-31)39-36(45)40-35)38-19-23-47-21-7-20-46-22-17-33(43)37-18-16-34(44)41-24-28-10-2-1-8-26(28)14-15-27-9-3-4-11-30(27)41/h1-4,8-11,29,31,35H,5-7,12-13,16-25H2,(H,37,43)(H,38,42)(H2,39,40,45)/t29-,31+,35-/m0/s1 |
Clave InChI |
KKCXTNYILYAGMI-CQUMZHQQSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@H](S1)CCCCC(=O)NCCOCCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCOCCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


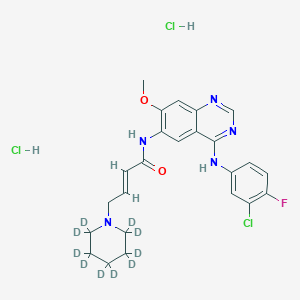

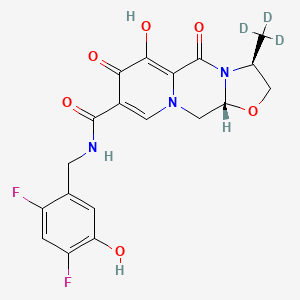
![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)

